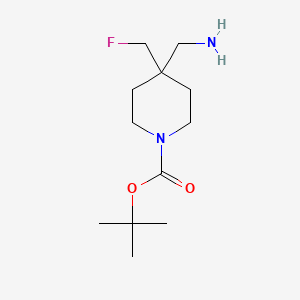

tert-Butyl 4-(aminomethyl)-4-(fluoromethyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(aminomethyl)-4-(fluoromethyl)piperidine-1-carboxylate is a piperidine derivative featuring dual substituents at the 4-position: an aminomethyl group and a fluoromethyl group. This compound is structurally characterized by a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, which enhances stability during synthetic processes. Its unique combination of amino and fluorinated groups makes it a valuable intermediate in medicinal chemistry, particularly for developing kinase inhibitors and neuroactive agents.

Properties

Molecular Formula |

C12H23FN2O2 |

|---|---|

Molecular Weight |

246.32 g/mol |

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-(fluoromethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H23FN2O2/c1-11(2,3)17-10(16)15-6-4-12(8-13,9-14)5-7-15/h4-9,14H2,1-3H3 |

InChI Key |

OIMAAPGABVJIDK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)CF |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Key applications include:

- Antimicrobial Activity : Research indicates that derivatives of piperidine compounds can exhibit significant antimicrobial properties. The introduction of the fluoromethyl group may enhance this activity, making it a candidate for antibiotic development.

- Enzyme Inhibition : Studies have evaluated its potential to inhibit specific enzymes involved in metabolic pathways, including kinases and proteases, which are critical in cancer progression.

Anticancer Research

Several studies have demonstrated the anticancer potential of piperidine derivatives:

- In Vitro Studies : A peer-reviewed study highlighted that compounds similar to tert-butyl 4-(aminomethyl)-4-(fluoromethyl)piperidine-1-carboxylate showed promising results in inhibiting tumor growth. The mechanism was linked to apoptosis induction in various cancer cell lines.

- Neuroprotective Effects : Investigations have suggested that this compound may mitigate neurodegenerative processes by modulating neurotransmitter systems, potentially providing therapeutic benefits for conditions such as Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

A study published in a scientific journal assessed the antimicrobial activity of several piperidine derivatives, including this compound. The results indicated that the compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Studies

In another investigation focusing on anticancer properties, researchers treated various cancer cell lines with different concentrations of the compound. Results demonstrated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis and cell cycle arrest being elucidated through further biochemical assays.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-Butyl 4-(aminomethyl)-4-(fluoromethyl)piperidine-1-carboxylate with key analogs based on substituents, molecular properties, and applications:

Key Structural and Functional Differences

Substituent Effects: Fluorinated Groups: The fluoromethyl group in the target compound likely improves metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., 3-methoxypropyl in ). Fluorine’s electronegativity also enhances dipole interactions in drug-receptor binding. Amino vs. Carbamoyl: The aminomethyl group in the target compound offers primary amine reactivity for further derivatization, whereas carbamoyl-containing analogs (e.g., ) are more polar, favoring aqueous solubility but limiting blood-brain barrier penetration.

Synthetic Accessibility :

- Compounds with bulkier substituents (e.g., trifluoromethylbenzyl in ) require multi-step syntheses involving palladium-catalyzed cross-couplings or reductive aminations. In contrast, the target compound’s smaller fluoromethyl group may simplify synthesis via nucleophilic substitution or oxidation of thioethers (as in ).

Biological Activity :

- Piperidine derivatives with fluoromethyl groups are frequently used in kinase inhibitors (e.g., JAK2 or BET inhibitors, as in ). The trifluoromethylbenzyl analog () may exhibit enhanced CNS activity due to increased lipophilicity, whereas the carbamoyl variant () could serve as a protease inhibitor scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.